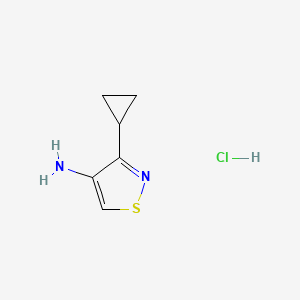
1-(6-chloro-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Chloro-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
The synthesis of 1-(6-chloro-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-1-methylindole as the primary starting material.
Reaction with Trifluoroacetyl Chloride: The indole derivative is reacted with trifluoroacetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction leads to the formation of the trifluoroacetylated product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and efficiency.
化学反応の分析
1-(6-Chloro-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the trifluoroacetyl group can be achieved under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
科学的研究の応用
1-(6-Chloro-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Biological Studies: It is used in biological assays to investigate its effects on cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(6-chloro-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes involved in key metabolic pathways.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.
Inducing Apoptosis: In cancer research, it is studied for its ability to induce programmed cell death (apoptosis) in cancer cells.
類似化合物との比較
1-(6-Chloro-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one can be compared with other indole derivatives such as:
1-(6-Chloro-1-methyl-1H-indol-3-yl)ethan-1-one: This compound lacks the trifluoroacetyl group, which may result in different biological activities and chemical reactivity.
(6-Chloro-1-methyl-1H-indol-3-yl)acetic acid: This derivative contains a carboxylic acid group instead of the trifluoroacetyl group, leading to different solubility and reactivity profiles.
The uniqueness of this compound lies in its trifluoroacetyl group, which imparts distinct chemical and biological properties compared to other indole derivatives.
特性
分子式 |
C11H7ClF3NO |
|---|---|
分子量 |
261.63 g/mol |
IUPAC名 |
1-(6-chloro-1-methylindol-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C11H7ClF3NO/c1-16-5-8(10(17)11(13,14)15)7-3-2-6(12)4-9(7)16/h2-5H,1H3 |
InChIキー |
AMIDGBPBEJNRMP-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C1C=C(C=C2)Cl)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


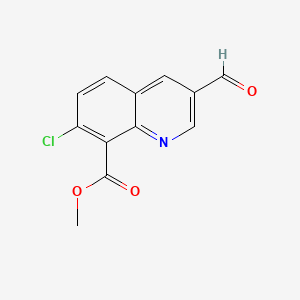

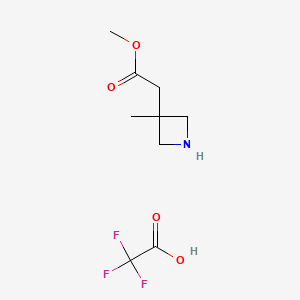
![N-(6-aminohexyl)-2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13581105.png)
aminehydrochloride](/img/structure/B13581112.png)
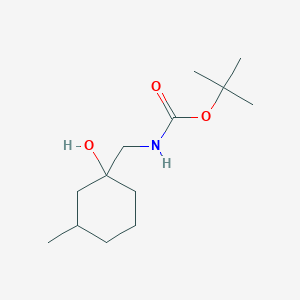

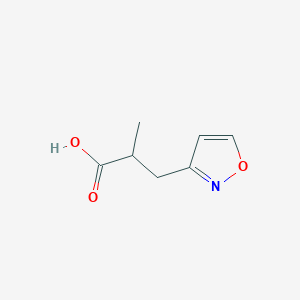
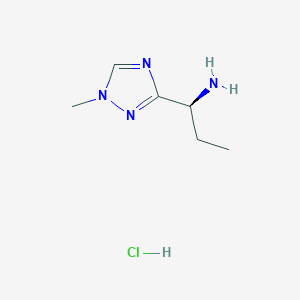
![2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminehydrochloride](/img/structure/B13581159.png)
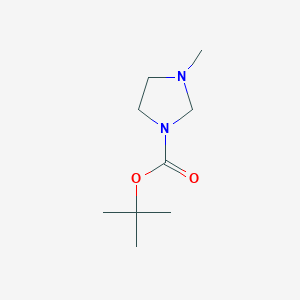

![1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanaminehydrochloride](/img/structure/B13581169.png)
